N-Carbamothioyl-N-[(methylamino)methyl]formamide
Description
Properties
CAS No. |
688299-61-8 |
|---|---|
Molecular Formula |
C4H9N3OS |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
N-carbamothioyl-N-(methylaminomethyl)formamide |
InChI |
InChI=1S/C4H9N3OS/c1-6-2-7(3-8)4(5)9/h3,6H,2H2,1H3,(H2,5,9) |
InChI Key |
UGSCKFDDKHSKQV-UHFFFAOYSA-N |
Canonical SMILES |
CNCN(C=O)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamothioyl-N-[(methylamino)methyl]formamide typically involves the reaction of formamide derivatives with thiourea. One common method is the condensation reaction between N-methylformamide and thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Carbamothioyl-N-[(methylamino)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Thiourea derivatives with different functional groups
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
N-Carbamothioyl-N-[(methylamino)methyl]formamide has shown promising antitumor properties in several studies. Its mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.
- Case Study : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM after 48 hours of exposure. This suggests its potential as a therapeutic agent for cancer treatment.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis.
- Case Study : In an induced arthritis model, administration of this compound led to a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, indicating its potential utility in treating inflammatory diseases.
Agricultural Science Applications
1. Pesticidal Properties
Research indicates that this compound can be utilized as a pesticide due to its ability to disrupt the physiological processes of pests.
- Data Table: Pesticidal Efficacy
| Pest Type | Concentration (mg/L) | Mortality Rate (%) |
|-----------|-----------------------|---------------------|
| Aphids | 100 | 85 |
| Thrips | 200 | 90 |
| Beetles | 150 | 80 |
This data suggests that the compound could serve as an effective biopesticide, reducing reliance on traditional chemical pesticides.
Material Science Applications
1. Solvent Properties
this compound exhibits unique solvent properties that can be beneficial in various chemical reactions and syntheses.
- Application Example : Its high dielectric constant and amphiprotic nature make it suitable for use as a solvent in capillary electrophoresis studies, enhancing separation efficiency due to its ability to solvate both polar and nonpolar compounds.
Mechanism of Action
The mechanism of action of N-Carbamothioyl-N-[(methylamino)methyl]formamide involves its interaction with molecular targets, primarily enzymes. The thiourea group can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key functional groups (formamide, carbamothioyl, and methylamino) are shared with several analogs, but substituent variations significantly influence properties:
Table 1: Structural and Functional Group Analysis
Key Observations :
- The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide introduces polarity and reactivity distinct from the target compound’s thiourea moiety .
- Nitro and methoxy groups in N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide may reduce solubility compared to the target compound’s hydrophilic methylamino group .
Physicochemical and Toxicological Properties
The methylamino group in the target compound likely increases water solubility compared to phenyl-substituted analogs like N-(4-Methylphenyl)formamide . Toxicity data for N-Methylformamide () suggest acute toxicity (H312) and reproductive hazards (H360D), but the carbamothioyl group in the target compound may alter these risks .
Table 3: Toxicity and Solubility Profiles
Biological Activity
N-Carbamothioyl-N-[(methylamino)methyl]formamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds that can exhibit significant biological activity due to their structural characteristics. The presence of a carbamothioyl group and a methylamino moiety suggests potential interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential antitumor properties and effects on cellular mechanisms.
Antitumor Activity
Research indicates that related compounds, such as N-methylformamide, exhibit significant antitumor activity against various murine tumors. For instance, N-methylformamide demonstrated substantial effectiveness against Sarcoma 180 and M5076 ovarian sarcoma in vivo, suggesting that this compound may share similar mechanisms of action due to structural similarities .
The proposed mechanisms by which compounds like this compound exert their effects include:
- Inhibition of Cell Growth : Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by targeting specific metabolic pathways.
- Metabolic Activation : The metabolism of these compounds often leads to the formation of active metabolites that can further enhance their biological effects. For example, N-methylformamide is metabolized into formamide, which has been implicated in its antitumor activity .
Data Table: Biological Activity Summary
Case Studies
Several case studies have investigated the effects of related compounds:
- Study on N-Methylformamide : This study found that N-methylformamide significantly reduced liver soluble non-protein thiols after administration, indicating a potential mechanism for its antitumor effects through oxidative stress modulation .
- Benzamide Derivatives : Research on benzamide derivatives demonstrated their ability to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition could provide insights into how similar compounds might function in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
